4-Nitro-D-phenylalanine hydrochloride

Protein Engineering Peptidomimetic Binding Non-natural Amino Acids

4-Nitro-D-phenylalanine hydrochloride (CAS 147065-06-3) is a non-proteinogenic D-amino acid building block supplied as a stable hydrochloride salt for optimal aqueous solubility and reproducible workflows. The D-configuration confers inherent resistance to endogenous proteases, enabling metabolically stable peptidomimetics with extended half-lives. The para-nitro group provides a strong electron-withdrawing profile (Kd 36.2 µM demonstrated in miniprotein systems) and a UV-active chromophore for direct spectrophotometric enzyme detection (specificity constant 6.0×10⁵ M⁻¹s⁻¹ for chymotrypsin). The nitro group is selectively reducible to an amine for site-specific bioconjugation. Cannot be substituted by L-enantiomers or other 4-substituted analogs.

Molecular Formula C9H11ClN2O4
Molecular Weight 246.647
CAS No. 147065-06-3
Cat. No. B597657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-D-phenylalanine hydrochloride
CAS147065-06-3
Molecular FormulaC9H11ClN2O4
Molecular Weight246.647
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-].Cl
InChIInChI=1S/C9H10N2O4.ClH/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H/t8-;/m1./s1
InChIKeyXNPWOQZTJFYSEI-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-D-phenylalanine hydrochloride (CAS 147065-06-3): A Chiral D-Enantiomer Building Block with a Chromophoric Nitro Handle for Bioconjugation and Peptide Synthesis


4-Nitro-D-phenylalanine hydrochloride (CAS 147065-06-3) is a non-proteinogenic, chiral D-enantiomer of the aromatic amino acid phenylalanine, distinguished by a para-nitro substituent that confers a strong chromophore [1]. This compound exists as a stable hydrochloride salt, enhancing its water solubility and making it a practical building block for peptide synthesis and biochemical probe design [2]. Its molecular formula is C9H11ClN2O4 with a molecular weight of 246.65 g/mol [2]. As a D-isomer, it is resistant to endogenous proteases, a property that underpins its utility in generating metabolically stable peptidomimetics and studying stereospecific enzyme interactions .

Why L-Enantiomers, DL-Racemates, and Alternative 4-Substituted Phenylalanines Cannot Substitute for 4-Nitro-D-phenylalanine hydrochloride in Critical Applications


Generic substitution fails because the D-stereochemistry, the para-nitro electronic profile, and the hydrochloride salt form collectively dictate biological recognition and reactivity. The L-enantiomer or DL-racemate cannot replace the D-isomer in applications requiring resistance to L-amino acid-specific enzymes or defined chiral space [1]. The para-nitro group provides a unique combination of strong electron-withdrawing character and a UV-active chromophore not replicated by other 4-substituted analogs (e.g., -F, -Cl, -CN, -NH2), which exhibit significantly different binding affinities [2]. The hydrochloride salt form ensures optimal aqueous solubility and stability, making it the preferred physical form for reproducible experimental workflows compared to the free base or other salt forms .

Quantitative Differentiation of 4-Nitro-D-phenylalanine hydrochloride: A Comparative Evidence Guide


Superior Binding Affinity of the 4-Nitro Moiety Compared to Cyano, Fluoro, and Other para-Substituted Phenylalanine Analogs in a Designed Miniprotein

In a head-to-head comparison of non-natural phenylalanine derivatives incorporated into a designed miniprotein (CMG238–218), the 4-nitro-phenylalanine analogue exhibited a binding affinity (Kd) of 36.2 ± 5.5 µM [1]. This represents a 1.7-fold higher affinity compared to the 4-cyano-phenylalanine analogue (Kd = 61.4 ± 8.0 µM) and a 1.4-fold higher affinity compared to the 4-fluoro-phenylalanine analogue (Kd = 49.9 ± 7.1 µM) [1].

Protein Engineering Peptidomimetic Binding Non-natural Amino Acids

Engineered Enzyme Variants (H359K, H359Y) Exhibit up to 3.52-Fold Increased Catalytic Rate for 4-Nitro-D-phenylalanine Production Compared to Wild-Type Phenylalanine Ammonia Lyase

Site-directed mutagenesis of phenylalanine ammonia lyase from Trichormus variabilis yielded variants that specifically enhance the production of 4-nitro-D-phenylalanine. The H359Y mutant produces the target compound at a rate 3.52-fold faster than the wild-type enzyme, and the H359K mutant achieves a 3.34-fold faster rate [1][2].

Biocatalysis Enzyme Engineering Non-natural Amino Acid Synthesis

Complete Enzymatic Resolution (>99% ee) and Stereoinversion of 4-Nitrophenylalanine via L-Amino Acid Deaminase (PmaLAAD) with Fastest Conversion Among Tested Substrates

Using L-amino acid deaminase from Proteus myxofaciens (PmaLAAD), racemic 4-nitrophenylalanine was fully resolved to enantiomeric purity exceeding 99% ee [1]. Notably, among a panel of natural and synthetic amino acids tested, 4-nitrophenylalanine exhibited the fastest conversion rate [1]. Furthermore, the complete stereoinversion of L-4-nitrophenylalanine to the D-enantiomer was achieved using PmaLAAD and a small molar excess of borane tert-butylamine complex [1].

Biocatalysis Chiral Resolution Unnatural Amino Acid Synthesis

4-Nitro-D-phenylalanine Derivative Exhibits Highest Specificity Constant (kcat/KM = 6.0x10^5 M⁻¹s⁻¹) as a Bovine α-Chymotrypsin Substrate Compared to Other para-Substituted Phenylalanine Analogs

In a systematic study of bovine α-chymotrypsin substrates, the peptide containing a 4-nitrophenylalanine residue at the P1 position (Ac-Phe-Ala-Thr-Phe(p-NO2)-Anb5,2-NH2) achieved a specificity constant (kcat/KM) of 6.0x10^5 M⁻¹s⁻¹, the highest among all tested analogs [1]. This value surpasses that of peptides with 4-cyanophenylalanine, 4-aminophenylalanine, and unsubstituted phenylalanine in the same sequence context [1].

Enzymology Protease Substrate Design Chromogenic Assays

High Optical Purity (>99% ee) and Defined Specific Rotation (-7.0±1° for Hydrate Form) Ensure Batch-to-Batch Reproducibility in Chiral Applications

Commercially available 4-Nitro-D-phenylalanine hydrochloride and its hydrate form are supplied with a minimum purity specification of 98% by HPLC . The specific optical rotation of the hydrate (CAS 56613-61-7), a closely related form, is rigorously defined as [α]20/D = -7.0 ± 1° (c = 2% in 1 M HCl) , providing a critical quality control metric.

Chiral Purity Quality Control Peptide Synthesis

High-Impact Research and Industrial Applications for 4-Nitro-D-phenylalanine hydrochloride Driven by Quantitative Evidence


Design of Protease-Resistant Peptide Therapeutics and D-Peptide Drug Leads

The D-stereochemistry of this compound confers inherent resistance to endogenous proteases, a critical feature for developing peptide-based therapeutics with extended half-lives . The binding data from Section 3 shows that the 4-nitro group can be used to modulate target affinity, as demonstrated by its Kd of 36.2 µM in a miniprotein system, which is superior to other para-substituted analogs [1]. This makes it a valuable building block for optimizing D-peptide leads.

Development of Chromogenic and Fluorogenic Enzyme Substrates for High-Throughput Screening

The strong UV absorbance of the para-nitrophenyl group enables direct spectrophotometric detection of enzymatic activity. This is exemplified by its use as the P1 residue in a highly efficient chymotrypsin substrate with a specificity constant of 6.0x10^5 M⁻¹s⁻¹ [2]. This property is directly leveraged in designing assays for proteases and other enzymes, making it a preferred choice over analogs lacking a chromophoric handle.

Biocatalytic Synthesis and Chiral Resolution of Enantiomerically Pure Building Blocks

The compound serves as both a product and a model substrate in biocatalytic process development. Evidence demonstrates that engineered enzymes can produce it at a rate up to 3.52-fold faster than the wild-type [3], and that a racemic mixture can be completely resolved to >99% ee with fast kinetics [4]. This supports its role in scalable, green chemistry approaches for manufacturing chiral intermediates.

Site-Specific Bioconjugation via Nitro-Reduction and Subsequent Functionalization

The nitro group is a versatile handle that can be selectively reduced to an amine under mild conditions . This amine can then be used for site-specific bioconjugation with fluorophores, affinity tags, or cytotoxic payloads. The defined optical rotation of this D-enantiomer ensures that the chiral integrity of the resulting bioconjugate is maintained, a critical factor for activity.

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